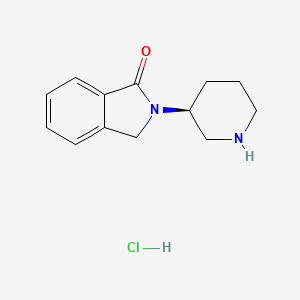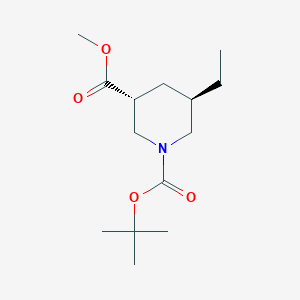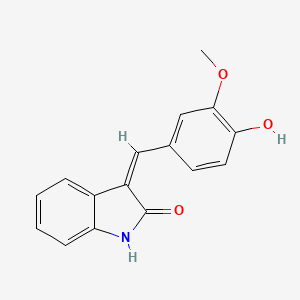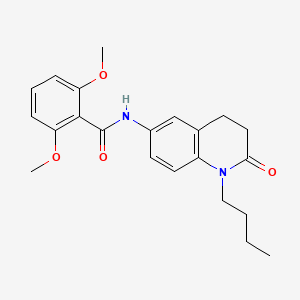
(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is a chemical compound with the molecular formula C13H16N2O・HCl . It is a versatile material extensively used in scientific research and offers immense potential in drug discovery, organic synthesis, and medicinal chemistry due to its unique structural properties.
Molecular Structure Analysis
The molecular formula of “this compound” is C13H17ClN2O . The average mass is 252.740 Da and the monoisotopic mass is 252.102936 Da .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research has demonstrated the synthesis and structure-activity relationships (SAR) of acetylcholinesterase inhibitors, highlighting the importance of rigid analogs for enhancing activity. The study by Sugimoto et al. (1995) elaborates on the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and its potent anti-AChE activity, showcasing the selective affinity for AChE over butyrylcholinesterase and its marked increase in acetylcholine content in rat cerebral cortex upon administration (Sugimoto et al., 1995). This study underlines the potential therapeutic applications of such compounds in treating diseases characterized by cholinergic dysfunction.
Antimycobacterial and Cytotoxic Evaluation
A series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines have been synthesized and evaluated for their antimycobacterial activities. The research conducted by Rani et al. (2019) discovered that compounds with a butyl chain as a spacer between two pharmacophores showed potent and non-cytotoxic antimycobacterial activity, indicating their potential application in developing new treatments for tuberculosis (Rani et al., 2019).
Corrosion Inhibition
The inhibitive properties of derivatives on the corrosion of mild steel in acidic media have been studied, indicating that compounds with piperidinylmethylindoline-2-one structures can serve as effective corrosion inhibitors. The research by Ahamad et al. (2010) demonstrates that these compounds show mixed-type inhibition behavior and adhere to the Langmuir adsorption isotherm, suggesting their utility in protecting metals against corrosion in industrial applications (Ahamad et al., 2010).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimides with piperazine substituent, such as the work by Gan et al. (2003), explore the luminescent properties and photo-induced electron transfer mechanisms, revealing insights into the potential use of such compounds in designing new photoluminescent materials or molecular probes for bioimaging applications (Gan et al., 2003).
Mécanisme D'action
The mechanism of action of “(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride” is not specified in the search results. Its use in drug discovery and medicinal chemistry suggests that it may interact with biological systems in a specific way.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBWKGPSJZQXQV-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)N2CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)
![5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2743192.png)
![3-((5-((2-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2743193.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)
![2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2743196.png)
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2743201.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)
![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)
